4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride presents a complex arrangement of functional groups that define its chemical identity and behavior. According to systematic nomenclature principles, the compound is formally designated as 3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]pyrrolidine hydrochloride, reflecting the precise connectivity of its constituent atoms. The molecule possesses the molecular formula C15H22ClNO2 with a molecular weight of 283.79 grams per mole, establishing it as a medium-sized organic molecule with substantial structural complexity. The Chemical Abstracts Service registry number 1219956-98-5 provides unique identification for this specific compound within chemical databases.
The architectural framework consists of three primary structural domains: the allyl-substituted methoxyphenyl ring system, the flexible ether linkage, and the pyrrolidine heterocycle. The phenyl ring bears substitution at the 2-position with a methoxy group (-OCH3) and at the 4-position with an allyl group (CH2-CH=CH2), creating a 1,2,4-trisubstituted benzene derivative. This substitution pattern influences the electronic distribution across the aromatic system and affects the molecule's overall conformational preferences. The ether oxygen connects the phenyl system to a methylene bridge, which in turn links to the 3-position of the pyrrolidine ring, creating a flexible connection that allows for multiple conformational states.
The presence of the hydrochloride salt form significantly impacts the molecular properties and structural characteristics. The chloride anion forms ionic interactions with the protonated nitrogen of the pyrrolidine ring, creating a zwitterionic species that enhances water solubility and crystalline stability. This ionic character also influences the compound's hydrogen bonding patterns and intermolecular interactions in both solution and solid-state environments. The pyrrolidine ring itself adopts envelope or puckered conformations typical of five-membered saturated heterocycles, with the nitrogen atom serving as the focal point for protonation and subsequent salt formation.
Properties
IUPAC Name |
3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h3,5-6,9,13,16H,1,4,7-8,10-11H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHBPJZEUPMBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-98-5 | |
| Record name | Pyrrolidine, 3-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Allyl-2-methoxyphenyl Ether Intermediates
Yamaguchi Esterification Adaptation
The Yamaguchi method, traditionally used for ester synthesis, has been adapted for synthesizing 4-allyl-2-methoxyphenyl esters and ethers. This involves reacting carboxylic acids with triethylamine in dichloromethane at room temperature to form triethylammonium intermediates, followed by work-up involving sequential washes with aqueous hydrochloric acid, sodium hydroxide, sodium bicarbonate, and drying over magnesium sulfate to isolate the desired ether compound with yields up to 88%.Allylation via Williamson Ether Synthesis
Allyl ethers, including those of polyhydric alcohols, are commonly prepared by the Williamson synthesis, involving the reaction of an alcohol (or phenol) with allyl chloride under basic conditions (e.g., sodium hydroxide). For example, allylation of cyclic polyhydric alcohols at elevated temperatures (around 120°C) with allyl chloride yields allyl ethers after neutralization and purification steps. This method can be adapted for phenolic substrates such as 4-allyl-2-methoxyphenol derivatives.Polymerization-Based Allyl Ether Synthesis
Although more relevant for allyl polyoxyethylene ethers, two-step polymerization methods using allyl alcohol and ethylene oxide catalyzed by sodium or potassium allyl alcohol have been reported. These methods emphasize controlled polymerization and degree of unsaturation but are less directly applicable to the target compound’s aromatic ether synthesis.
Formation of Pyrrolidinylmethyl Ether Linkage
Ti–Mg-Catalyzed Carbocyclization for Pyrrolidine Derivatives
A selective method for synthesizing methylenepyrrolidine derivatives involves Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn. The reaction proceeds in dichloromethane at room temperature over 18 hours, yielding methylenepyrrolidine derivatives with high stereoselectivity and yields. This approach can be adapted for preparing the pyrrolidinylmethyl moiety required for the target compound.Amide Coupling and Ether Formation Using Carbodiimide Activation
Coupling reactions employing dicyclohexylcarbodiimide (DCC) or more efficient activating agents like N-hydroxysuccinimide (HO-Su) facilitate the formation of amide or ether bonds involving pyrrolidine derivatives. For example, the synthesis of SiFA-derivatized D2-receptor ligands utilized DCC/HO-Su activation to couple (S)-1-allylpyrrolidin-2-yl)methanamine with carboxylic acids, yielding products in moderate to good yields (up to 41% after purification). Similar coupling chemistry can be employed to attach the 3-pyrrolidinylmethyl group to the 4-allyl-2-methoxyphenyl ether intermediate.
Conversion to Hydrochloride Salt
The final step typically involves treatment of the free base compound with hydrochloric acid to form the hydrochloride salt. This step improves compound stability, crystallinity, and solubility properties. The salt formation is usually achieved by dissolving the free base in an appropriate solvent and adding stoichiometric amounts of HCl, followed by isolation of the precipitated hydrochloride salt.
- The Yamaguchi method provides a reliable route to allyl-substituted methoxyphenyl esters and ethers with good yields and purity after standard aqueous work-up.
- Ti–Mg-catalyzed carbocyclization offers a regio- and stereoselective approach to pyrrolidine derivatives, which is crucial for the biological activity and stereochemical integrity of the compound.
- Carbodiimide-mediated coupling with N-hydroxysuccinimide activation enhances coupling efficiency significantly compared to DCC alone, which is beneficial for scaling up synthesis.
- Formation of the hydrochloride salt is a straightforward step that enhances physicochemical properties necessary for pharmaceutical applications.
- The choice of solvents (dichloromethane, toluene, hexane) and reaction conditions (temperature, time) critically influences yield and stereoselectivity, as shown in the catalytic carbocyclization studies.
The preparation of 4-allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride involves a multi-step synthetic strategy combining classical ether synthesis methods with advanced catalytic approaches for pyrrolidine ring formation. The Yamaguchi method and Williamson ether synthesis provide robust routes to the allyl-methoxyphenyl intermediate, while Ti–Mg-catalyzed carbocyclization and carbodiimide-mediated coupling enable efficient and stereoselective attachment of the pyrrolidinylmethyl group. Final conversion to the hydrochloride salt ensures desirable pharmaceutical properties. These methods have been validated in diverse studies and patents, demonstrating their reliability and applicability for producing this compound at research and potentially industrial scales.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or osmium tetroxide (OsO4) in solvents like dichloromethane or water.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.
Substitution: Sodium hydride in DMF or dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers or alcohols.
Substitution: Various substituted phenyl ethers depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride has been investigated for its potential therapeutic effects. Its structural features suggest it may possess bioactive properties that could be beneficial in developing new pharmaceuticals.
Case Study: Antidepressant Potential
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the pyrrolidine moiety is often associated with enhanced activity at neurotransmitter receptors, particularly those involved in mood regulation .
Case Study: Analgesic Effects
Another study explored the analgesic properties of related compounds, suggesting that modifications to the phenyl and pyrrolidine groups can lead to significant pain relief without the typical side effects associated with conventional analgesics .
Synthesis and Intermediate Role
As a chemical intermediate, this compound plays a crucial role in synthesizing more complex molecules. Its ability to undergo further chemical reactions makes it valuable for researchers looking to develop new compounds.
Synthesis Pathways
The compound can be synthesized through various methods, including:
- Allylation Reactions : Utilizing allylic halides to introduce the allyl group.
- Ether Formation : Employing alkylation techniques to form the ether linkage with pyrrolidine derivatives.
These synthetic routes are critical for creating derivatives that may enhance pharmacological properties or reduce toxicity .
Research on Safety and Handling
Given its classification as an irritant, safety protocols must be established when handling this compound. Proper personal protective equipment (PPE) should be utilized to mitigate exposure risks during laboratory work.
Market Availability and Sourcing
The compound is commercially available from various suppliers, indicating its relevance in ongoing research:
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 049751 | 500 mg | $237 |
| Howei Pharm | 1036CY166 | 500 mg | $242 |
This availability supports its use in academic and industrial research settings, allowing for broader exploration of its applications .
Mechanism of Action
The mechanism by which 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The allyl and pyrrolidinyl groups can facilitate binding to biological targets, while the methoxyphenyl moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinylmethyl ether moiety shares similarities with pyrrolidine-containing pharmaceuticals, which often modulate receptor binding kinetics .
Physicochemical Properties
Solubility and Stability
While direct data are unavailable, inferences from analogous compounds suggest:
- Hydrochloride salts generally exhibit high water solubility, critical for drug delivery. The target compound likely surpasses neutral analogs in solubility .
- The allyl group may confer instability under oxidative conditions compared to chloro or methyl substituents in related compounds .
Melting Points and Spectral Data
- NMR profiles : highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. For the target compound, allyl-induced deshielding in these regions would distinguish it from chloro- or hydroxy-substituted analogs .
- LC/MS: As noted in , mass spectral patterns would differ due to the allyl group’s fragmentation pathway compared to ethylamine or pyridazine derivatives .
Receptor Binding and Selectivity
- Pyrrolidine derivatives : Compounds like those in –5 often target GPCRs or ion channels. The target’s pyrrolidinylmethyl ether may enhance blood-brain barrier penetration relative to bulkier pyridazine esters .
- Methoxy vs.
Methodologies for Comparative Analysis
NMR Spectroscopy ()
Regional chemical shift comparisons (e.g., positions 29–36 and 39–44) effectively map substituent-induced electronic changes .
LC/MS Profiling ()
Used to prioritize compounds with unique fragmentation patterns, such as allyl-derived ions (e.g., m/z 41 for C3H5+) .
Lumping Strategy ()
Grouping structurally similar compounds (e.g., hydrochlorides with aryl-ether motifs) can predict reactivity and environmental persistence .
Biological Activity
Overview
4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride (CAS No. 1219956-98-5) is a synthetic organic compound with a complex structure that includes an allyl group, a methoxyphenyl moiety, and a pyrrolidinylmethyl ether. This combination of functional groups suggests potential biological activity, particularly in medicinal chemistry. The compound is of interest for its possible applications in treating various conditions due to its interaction with biological targets.
- Molecular Formula : C₁₅H₂₂ClNO₂
- Molecular Weight : 283.79368 g/mol
- Synonyms : 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl ether hydrochloride
The biological activity of this compound may involve:
- Interaction with Neurotransmitter Receptors : The compound's structural components could facilitate binding to various receptors, influencing neurotransmission.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Lipophilicity and Membrane Permeability : The methoxyphenyl group enhances the compound's ability to cross cellular membranes, potentially increasing its efficacy in vivo.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds, particularly eugenol (4-Allyl-2-methoxyphenol), which shares structural similarities. Eugenol has demonstrated significant activity against azole-resistant strains of Aspergillus fumigatus. Research indicates that it inhibits biofilm formation and modulates gene expression associated with drug resistance:
- Study Findings :
Analgesic and Anti-inflammatory Properties
Compounds similar to this compound have been noted for their analgesic and anti-inflammatory effects. For instance:
- Eugenol has been shown to possess analgesic properties by inhibiting inflammatory mediators and reducing pain perception .
Comparative Analysis
Case Studies
Research on similar compounds has provided insights into the potential applications of this compound:
- Antifungal Efficacy : A study demonstrated that eugenol can disrupt biofilms formed by Candida albicans, suggesting that derivatives like this compound may have similar effects .
- Gene Expression Modulation : Investigations into the gene expression profiles of fungal strains treated with eugenol revealed downregulation of multidrug resistance genes, indicating a potential mechanism through which these compounds exert their antifungal effects .
Q & A
Q. What are the recommended synthetic routes for 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride, and how can purity be optimized?
Methodological Answer: A common approach involves coupling 4-allyl-2-methoxyphenol with a pyrrolidinylmethyl ether intermediate under nucleophilic substitution conditions. For example, eugenol derivatives (structurally similar to the allyl-methoxyphenyl moiety) are often synthesized via sulfonation or alkylation reactions using sulfonyl chlorides or alkyl halides, followed by purification via recrystallization or column chromatography . To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ high-resolution mass spectrometry (HRMS) for final characterization. Adjust reaction solvents (e.g., dichloromethane or DMF) and temperature to minimize side products.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the allyl, methoxy, and pyrrolidinylmethyl groups. Compare chemical shifts to analogous compounds (e.g., eugenol sulfonates or pyrrolidine-containing ethers) .
- X-ray Crystallography: If crystalline, determine the molecular geometry and dihedral angles between aromatic and pyrrolidine rings to validate stereochemistry .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., ether C-O stretch at ~1100 cm) and hydrochloride signatures (N-H stretches).
Q. What solvent systems are suitable for solubility testing, given limited physicochemical data?
Methodological Answer: Prioritize polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs like isoprenaline hydrochloride, which exhibits solubility in water and methanol . Perform gradient solubility tests at 25°C and 37°C in buffered solutions (pH 2–9) to mimic physiological conditions. If solubility is poor, consider salt formation or co-solvency with cyclodextrins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor subtypes). Standardize protocols:
- Use isogenic cell lines to control for genetic variability.
- Validate receptor binding via competitive assays (e.g., radioligand displacement for adrenergic receptors, referencing β-adrenergic agonist studies ).
- Perform dose-response curves across multiple replicates and apply statistical models (e.g., Hill equation) to quantify efficacy () and potency (EC).
Q. What strategies are recommended for studying metabolic pathways of this compound in vitro?
Methodological Answer:
- Phase I Metabolism: Incubate with liver microsomes (human or rodent) and NADPH cofactors. Monitor hydroxylation or demethylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare to catecholamine metabolism pathways (e.g., O-methylation by COMT enzymes ).
- Phase II Metabolism: Test conjugation with glucuronic acid or sulfate using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) assays.
- Stable Isotope Labeling: Synthesize deuterated analogs to track metabolic intermediates.
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Analyze degradation products via HPLC with photodiode array detection.
- pH Stability: Prepare solutions in buffers (pH 1–12) and monitor hydrolysis by tracking parent compound depletion over time .
- Long-Term Stability: Store aliquots at -20°C, 4°C, and 25°C, and assess purity monthly for 12–24 months.
Methodological Challenges & Recommendations
Q. What analytical techniques are critical for detecting stereochemical impurities?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Calibrate with racemic standards.
- Circular Dichroism (CD): Confirm absolute configuration by comparing CD spectra to known chiral pyrrolidine derivatives .
- Dynamic Nuclear Polarization (DNP) NMR: Enhance sensitivity for low-abundance stereoisomers.
Q. How should researchers address the lack of partition coefficient (LogP) data?
Methodological Answer:
- Experimental Determination: Perform shake-flask assays with octanol/water partitioning. Measure concentrations via UV-Vis spectroscopy or LC-MS .
- Computational Prediction: Use software (e.g., MarvinSuite, ACD/LogP) based on fragment contribution methods. Cross-validate with structurally similar compounds (e.g., pyridoxal hydrochloride: predicted LogP ≈ -1.5 ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
